

# In-Depth Technical Guide: 2-Ethyl-4,6-dihydroxybenzaldehyde

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## Compound of Interest

Compound Name:	2-Ethyl-4,6-dihydroxybenzaldehyde
CAS No.:	39503-15-6
Cat. No.:	B3133630

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## Executive Summary

**2-Ethyl-4,6-dihydroxybenzaldehyde** (CAS RN: 39503-15-6) is a specialized phenolic building block critical to the synthesis of bioactive polyketides, flavonoid analogues, and pharmaceutical impurities such as those related to Conglomerone.<sup>[1][2]</sup> Structurally characterized by a resorcinol core substituted with an ethyl group at the 2-position and a formyl group at the 1-position, this compound exhibits unique electronic properties due to the interplay between its intramolecular hydrogen bonding and the steric influence of the ethyl moiety.

This guide provides a comprehensive technical analysis for researchers and drug development professionals, moving beyond basic properties to explore synthetic routes, spectroscopic signatures, and its utility in designing novel antimicrobial and anticancer agents.

## Part 1: Chemical Architecture & Properties

### Structural Identity

The molecule features a benzaldehyde scaffold with a specific substitution pattern that dictates its reactivity and biological interaction.

Property	Detail
IUPAC Name	2-Ethyl-4,6-dihydroxybenzaldehyde
CAS Registry Number	39503-15-6
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	166.17 g/mol
SMILES	<chem>CCC1=C(C(=CC(=C1)O)O)C=O</chem> [2][3] (Isomeric check required: <chem>C1=C(O)C=C(O)C(CC)=C1C=O</chem> )
Key Functional Groups	Aldehyde (C1), Ethyl (C2), Phenolic Hydroxyls (C4, C6)

## Physicochemical Characteristics[2]

- Appearance: Typically a pale yellow to beige crystalline solid.[2]
- Solubility: Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in water but soluble in alkaline solutions due to phenolic acidity.
- Acidity (pKa): The C4-hydroxyl is more acidic (pKa ~7-8) than the C6-hydroxyl (pKa >9) due to the latter's involvement in a strong intramolecular hydrogen bond with the carbonyl oxygen.[2]

## Intramolecular Dynamics

The C6-hydroxyl group forms a stable 6-membered chelate ring with the aldehyde carbonyl oxygen.[2] This "resonance-assisted hydrogen bond" (RAHB) significantly stabilizes the molecule and reduces the electrophilicity of the carbonyl carbon, requiring harsher conditions for nucleophilic attack compared to non-chelated benzaldehydes.



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Figure 1: Impact of intramolecular hydrogen bonding on chemical reactivity.[2]

## Part 2: Synthetic Pathways[4]

The synthesis of **2-Ethyl-4,6-dihydroxybenzaldehyde** is non-trivial due to the directing effects of the hydroxyl groups on the benzene ring.[2] The most reliable route involves the formylation of 5-ethylresorcinol (1-ethyl-3,5-dihydroxybenzene).[2]

### Primary Route: Vilsmeier-Haack Formylation

This protocol utilizes the electron-rich nature of the resorcinol ring to introduce the formyl group.[2]

Precursor: 5-Ethylresorcinol (1-Ethyl-3,5-dihydroxybenzene) Reagents: Phosphoryl chloride ( ), Dimethylformamide (DMF)[2]

#### Step-by-Step Protocol:

- **Reagent Preparation:** In a flame-dried round-bottom flask under argon, cool anhydrous DMF (1.2 eq) to 0°C. Dropwise add (1.1 eq) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 minutes.
- **Substrate Addition:** Dissolve 5-ethylresorcinol in a minimum amount of DMF and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.
- **Reaction:** Allow the mixture to warm to room temperature, then heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- **Hydrolysis:** Pour the reaction mixture into crushed ice/water containing sodium acetate (to buffer pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
- **Isolation:** Extract with ethyl acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

- Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Critical Insight: The ethyl group at position 5 of the resorcinol ring directs formylation to the ortho positions. Steric hindrance usually disfavors position 2 (between the two OH groups), but favors position 4 or 6. In 5-ethylresorcinol, the positions ortho to the ethyl group are also activated. However, the standard product of Vilsmeier on 5-alkylresorcinols is often the 2,4-dihydroxy-6-alkylbenzaldehyde isomer.[2] To specifically target the 2-ethyl-4,6-dihydroxy isomer, one may need to start with a pre-functionalized aromatic ring or separate isomers carefully.[2]

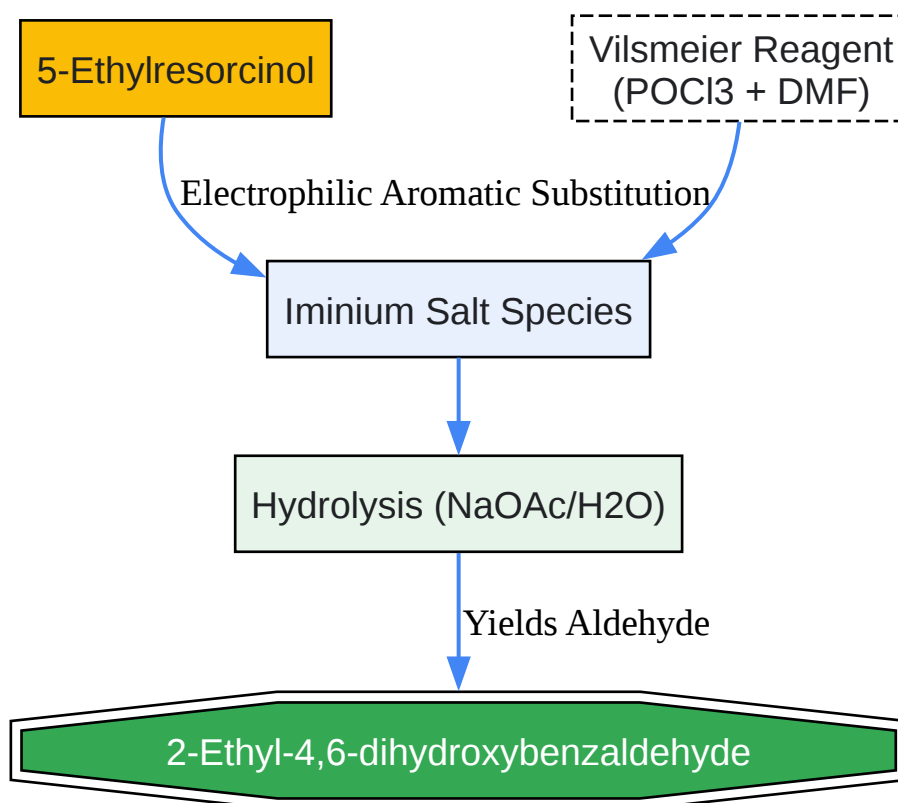
## Alternative Route: Gattermann Reaction

Uses

and

gas. This method is harsher but often yields higher regioselectivity for the position between substituents if catalyzed by Lewis acids (

), though it poses higher safety risks.



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Figure 2: Synthetic workflow via Vilsmeier-Haack formylation.[2]

## Part 3: Spectroscopic Characterization

Accurate identification relies on distinguishing the target from its isomers (e.g., 2,4-dihydroxy-6-ethylbenzaldehyde).[2]

### Nuclear Magnetic Resonance (NMR) Data

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - δ 12.40 (s, 1H): Chelated OH at C6 (sharp singlet, downfield due to H-bond).
  - δ 10.15 (s, 1H): Aldehyde proton (-CHO).
  - δ 9.80 (s, 1H): Free OH at C4 (broad singlet, exchangeable).
  - δ 6.25 (s, 1H): Aromatic H at C5 (between two OH groups).

- $\delta$  6.15 (s, 1H): Aromatic H at C3 (between Ethyl and OH).
- $\delta$  2.85 (q, J=7.5 Hz, 2H): Methylene of Ethyl group (-CH<sub>2</sub>-).
- $\delta$  1.15 (t, J=7.5 Hz, 3H): Methyl of Ethyl group (-CH<sub>3</sub>).
- <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):
  - Carbonyl (C=O): ~192 ppm.
  - Aromatic C-OH: ~164 ppm (C4, C6).
  - Aromatic C-Et: ~145 ppm (C2).[2]
  - Aromatic CH: ~100-110 ppm (C3, C5).
  - Ethyl: ~22 ppm (CH<sub>2</sub>), ~14 ppm (CH<sub>3</sub>).

## Mass Spectrometry (MS)[5]

- ESI-MS: [M-H]<sup>-</sup> at m/z 165.1.
- Fragmentation: Loss of ethyl group (M-29) and CO (M-28) are characteristic pathways.[2]

## Part 4: Biological Relevance & Applications[6] Drug Development Potential

This compound serves as a pharmacophore scaffold for:

- Hsp90 Inhibitors: Resorcinol moieties bind to the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[2] The ethyl group provides hydrophobic interaction within the pocket, potentially enhancing binding affinity compared to the methyl analogue.
- Antimicrobial Agents: Related to Conglomerone and lichen depsides, which exhibit potent activity against Staphylococcus aureus (including MRSA).[4] The aldehyde functionality allows for Schiff base formation to create libraries of hydrazones with enhanced bioavailability.

- Antioxidants: The polyphenolic structure acts as a radical scavenger, reducing ROS (Reactive Oxygen Species) in cellular assays.

## Natural Occurrence

While rare as a free aldehyde, it is a biosynthetic intermediate in the pathway of homoisoflavonoids found in *Ophiopogon japonicus* and polyketides in lichens (e.g., *Stereum* species).

## References

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